molecular formula C19H19BrN4O3 B2776155 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-20-0

3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2776155
CAS No.: 899948-20-0
M. Wt: 431.29
InChI Key: DJBBFUMEVKZNCZ-UHFFFAOYSA-N
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Description

3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by the presence of a bromobenzyl group, a tert-butyl group, and a methyloxazolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxazolo ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the oxazolo intermediate.

    Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Final methylation: The final step involves the methylation of the oxazolo ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the oxazolo moiety can participate in hydrogen bonding and other interactions. The tert-butyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 3-(4-fluorobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
  • 3-(4-methylbenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Uniqueness

The presence of the bromobenzyl group in 3-(4-bromobenzyl)-7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione imparts unique reactivity and potential biological activity compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4O3/c1-19(2,3)13-10-23-14-15(21-17(23)27-13)22(4)18(26)24(16(14)25)9-11-5-7-12(20)8-6-11/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBFUMEVKZNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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